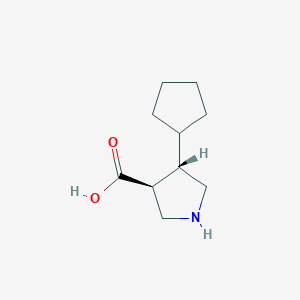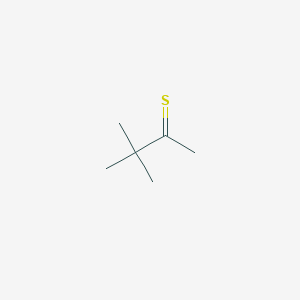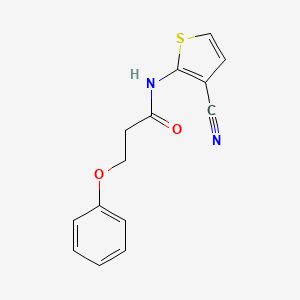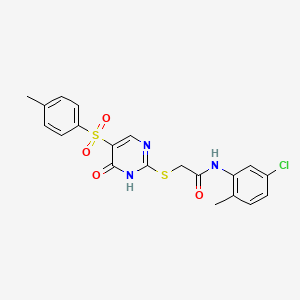![molecular formula C12H11N3OS B2413558 (2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide CAS No. 34721-94-3](/img/structure/B2413558.png)
(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity, reactivity, and possible transformations .Scientific Research Applications
Antiviral Properties
A notable application of a similar compound, (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide, is its potential as an antiviral agent. This molecule has been studied for its inhibitory potency against SARS-CoV-2 protein, highlighting its prospective role in the treatment of COVID-19. The compound's structure, vibrational assignments, and drug likeness properties were investigated, revealing stable hydrogen bonded interactions and potential for irreversible interaction with SARS-CoV-2 protease (Jenepha Mary et al., 2020).
Antibacterial and Anti-Tuberculosis Applications
Thiazoles derivatives, including hydrazinecarbothioamides, have been synthesized and shown to possess notable antibacterial and anti-tuberculosis properties. A study reported the synthesis of various thiazole derivatives with the presence of hydrazinecarbothioamide, showing moderate activity against Mycobacterium tuberculosis (Prasad & Nayak, 2016). Another study synthesized thiosemicarbazones and evaluated them for antimicrobial, antimalarial, and anti-tuberculosis activities, confirming their effectiveness against bacterial strains and Mycobacterium tuberculosis (Prajapati et al., 2019).
Cancer Research
Hydrazinecarbothioamides have been explored for their potential in cancer treatment. Lead derivatives of hydrazinecarbothioamides were synthesized and evaluated for their activity against breast cancer cell lines, showing promising results in inhibiting cellular proliferation (Bhat et al., 2015).
Heavy Metal Adsorption
A hydrazinecarbothioamide derivative was investigated for its ability to remove heavy metals from wastewater. This study demonstrated the compound's capacity for rapid and efficient adsorption of lead, copper, and cadmium ions, making it a valuable material for environmental cleanup applications (Houari et al., 2016).
Antimalarial Activity
Hydrazinecarbothioamide derivatives have also been synthesized and tested for their antimalarial activity. One such compound showed effective inhibitory power against the chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria (Parra et al., 2017).
Mechanism of Action
properties
IUPAC Name |
[(E)-(5-phenylfuran-2-yl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-12(17)15-14-8-10-6-7-11(16-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,17)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPAAZKBGLEFFX-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413477.png)
![N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2413478.png)



![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)

![1-(4-Bromophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2413493.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2413496.png)
amine](/img/structure/B2413497.png)
